5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-2-4-12(17)5-3-11/h2-5,13,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYMQFXZCQIXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiazole and triazole rings, which are known for their significant biological properties. The presence of the morpholino and fluorophenyl groups enhances its potential as a pharmacological agent. Its molecular formula is , with a molecular weight of 360.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.43 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include various precursors. Techniques such as recrystallization from solvents like dimethylformamide are commonly employed to purify the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of thiazoles and triazoles possess potent activity against various bacterial strains and fungi. The fluorophenyl group is believed to enhance antibacterial effects due to its electron-withdrawing nature .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies. It is suggested that the thiazole-triazole framework can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have shown promising results against colon carcinoma and breast cancer cells with IC50 values indicating significant potency . The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Case Studies
- Antimicrobial Activity : A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to established antibiotics like streptomycin.
- Cytotoxicity : In a study involving human breast cancer cell lines (MCF-7), compounds structurally related to this compound demonstrated IC50 values ranging from 27.3 μM to 43.4 μM, indicating effective cytotoxicity against tumor cells .
Scientific Research Applications
Medicinal Chemistry
Biological Activities
The compound belongs to the class of thiazolo-triazole derivatives, which are known for their significant biological activities. Studies have indicated that these compounds exhibit:
- Antimicrobial Properties : Research has shown that thiazolo-triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action for 5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol often involves interaction with specific biological targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its therapeutic effects.
- Receptor Modulation : It has been suggested that the compound could modulate receptor activity, which is crucial for various signaling pathways in cells .
Cancer Research
Potential Anti-Cancer Activity
The thiazolo-triazole scaffold has been explored for its anti-cancer properties. Research indicates that compounds with similar structures can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth:
- Proliferative Disorders : Studies have highlighted the potential of thiazolo derivatives in treating proliferative disorders such as leukemia and other hematological cancers .
- Mechanisms of Action : The anti-cancer effects may be attributed to the compound's ability to activate caspases and inhibit angiogenesis, which are critical processes in cancer progression .
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that utilize various precursors. Key details include:
- Reaction Conditions : Specific conditions such as temperature and solvent choice (e.g., dimethylformamide) are critical for achieving high yields during synthesis.
- Characterization Techniques : Crystallographic data from single crystal X-ray diffraction studies provide insights into the molecular geometry and arrangement of atoms within the compound.
Stability and Reactivity
Understanding the stability and reactivity of this compound under different conditions is essential for its application:
- Chemical Stability : Studies on stability under varying pH conditions can inform storage practices and shelf-life considerations for pharmaceutical formulations.
- Reactivity Profile : The compound's reactivity with common reagents can help predict its behavior in biological systems and during synthesis processes.
Case Studies
Several case studies have been documented that highlight the effectiveness of thiazolo-triazole derivatives in various applications:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli strains with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in animal models of inflammation. |
| Study C | Cancer Treatment | Induced apoptosis in leukemia cell lines through caspase activation pathways. |
Comparison with Similar Compounds
Structural Analogs in the Thiazolo[3,2-b][1,2,4]triazole Family
The following table compares structural analogs with variations in substituents and their key properties:
Key Observations :
- Position and Halogen Effects : Compound 3c () demonstrates that the 4-fluorophenyl group at position 6 correlates with anticonvulsant activity. In contrast, the 2,4-difluorophenyl analog () lacks reported bioactivity data but shares structural similarities with marketed compounds .
- Morpholino vs. Simple Substituents: The morpholino group in the target compound may confer improved aqueous solubility compared to non-polar substituents (e.g., methyl or chlorophenyl groups in ). This is critical for oral bioavailability .
Crystallographic and Stability Insights
Isostructural compounds in (e.g., 4 and 5) exhibit planar molecular conformations except for a perpendicular fluorophenyl group. This structural feature may influence crystal packing and stability.
Q & A
Q. Basic
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water + 0.1% TFA). Purity >98% is acceptable for pharmacological assays .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Melting Point : Sharp melting ranges (±1°C) indicate crystallinity and purity .
How does the electronic nature of the fluorophenyl group influence the compound’s reactivity in further functionalization?
Advanced
The electron-withdrawing fluorine atom deactivates the phenyl ring, directing electrophilic substitution to the meta position. This impacts subsequent modifications (e.g., nitration or halogenation). For example, fluorophenyl derivatives show reduced reactivity in Friedel-Crafts alkylation but enhance stability in Suzuki-Miyaura couplings due to improved leaving-group ability . Computational studies (DFT calculations) can predict sites for regioselective functionalization .
What in vitro assays are suitable for preliminary evaluation of this compound’s antifungal activity?
Q. Advanced
- Microdilution Assays : Determine MIC values against Candida spp. or Aspergillus spp. using CLSI guidelines (M27/M38). Include positive controls (e.g., fluconazole) and assess synergy with morpholine-based adjuvants .
- Enzyme Inhibition : Measure 14-α-demethylase activity via UV-Vis spectroscopy (Δ absorbance at 450 nm for lanosterol conversion) .
- Cytotoxicity : Test against mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .
How can researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?
Advanced
Discrepancies may arise from:
- Protein Flexibility : Use ensemble docking with multiple receptor conformations from MD simulations.
- Solvent Effects : Include explicit water molecules in docking grids or apply Poisson-Boltzmann solvation models .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fractions) to rule out rapid clearance masking activity .
What strategies are effective for introducing structural diversity in the thiazolo-triazole core?
Q. Basic
- Varying Substituents : Replace 4-fluorophenyl with other aryl groups (e.g., 4-chlorophenyl) via Suzuki coupling .
- Morpholino Modifications : Substitute morpholino with piperazine or thiomorpholine using reductive amination .
- Thiazolo Ring Expansion : Incorporate fused rings (e.g., thiazolo[4,5-b]triazole) via oxidative cyclization .
How should researchers design stability studies for this compound under physiological conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess isomerization or ring-opening by ¹H NMR .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
